molecular formula C18H23BrN2S B12423022 Vortioxetine Hydrobromide-D8

Vortioxetine Hydrobromide-D8

Cat. No.: B12423022
M. Wt: 387.4 g/mol
InChI Key: VNGRUFUIHGGOOM-QPUNNWGTSA-N
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Description

Vortioxetine Hydrobromide-D8 is a deuterated form of Vortioxetine Hydrobromide, an antidepressant medication used primarily for the treatment of major depressive disorder. Vortioxetine is classified as a serotonin modulator and stimulator, which means it has a multimodal mechanism of action towards the serotonin neurotransmitter system. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vortioxetine Hydrobromide involves several key steps. One of the improved synthetic routes includes the cyclization of the piperazine ring in the final step. The process typically involves the following steps:

Industrial Production Methods

Industrial production of Vortioxetine Hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The key steps include:

    Bulk Synthesis: Large-scale synthesis of the intermediate compounds.

    Cyclization and Purification: Cyclization of the intermediate to form the final product, followed by purification using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Vortioxetine Hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound is sensitive to oxidative conditions, leading to the formation of degradation products.

    Reduction: Reduction reactions can alter the functional groups in the molecule.

    Substitution: Various substitution reactions can occur, particularly involving the piperazine ring.

Common Reagents and Conditions

Common reagents used in the reactions involving Vortioxetine Hydrobromide include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Vortioxetine Hydrobromide-D8 has several scientific research applications, including:

Mechanism of Action

Vortioxetine Hydrobromide exerts its effects through a multimodal mechanism of action. It acts as:

These actions result in increased serotonin levels in the brain, which helps alleviate symptoms of depression. Additionally, Vortioxetine modulates the release of other neurotransmitters such as glutamate and GABA, contributing to its antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Another serotonin reuptake inhibitor used for the treatment of depression.

    Sertraline: A selective serotonin reuptake inhibitor (SSRI) with similar antidepressant effects.

    Escitalopram: An SSRI that also increases serotonin levels in the brain.

Uniqueness of Vortioxetine Hydrobromide-D8

This compound is unique due to its multimodal mechanism of action, which not only inhibits serotonin reuptake but also modulates various serotonin receptors. This results in a broader spectrum of activity compared to other SSRIs, potentially leading to improved efficacy and reduced side effects.

Biological Activity

Vortioxetine hydrobromide-D8 is a deuterium-labeled variant of vortioxetine, an atypical antidepressant primarily indicated for the treatment of major depressive disorder (MDD). This compound exhibits a multifaceted mechanism of action, primarily targeting serotonin receptors and the serotonin transporter (SERT). The biological activity of this compound is characterized by its receptor profile, pharmacokinetic properties, and clinical efficacy, particularly in enhancing cognitive function in patients with MDD.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₄D₈N₂S·BrH
Molecular Weight 387.407 g/mol
CAS Number 2140316-62-5

The presence of deuterium atoms in this compound allows for improved tracking in pharmacokinetic studies without altering the fundamental biological activity of vortioxetine.

Vortioxetine acts as a serotonin modulator with a unique receptor profile:

  • 5-HT1A Receptor : Agonist
  • 5-HT1B Receptor : Partial agonist
  • 5-HT3A Receptor : Antagonist
  • 5-HT7 Receptor : Antagonist
  • SERT : Inhibitor

The inhibition constants (Ki) for these receptors are as follows:

  • 5-HT1A: 15 nM
  • 5-HT1B: 33 nM
  • 5-HT3A: 3.7 nM
  • 5-HT7: 19 nM
  • SERT: 1.6 nM .

Pharmacokinetics

In clinical studies, vortioxetine exhibits a favorable pharmacokinetic profile:

  • Bioavailability : Approximately 75%
  • Time to Peak Concentration (Tmax) : 7 to 11 hours
  • Half-Life (T1/2) : 57 to 66 hours

These parameters indicate that vortioxetine can maintain therapeutic levels over extended periods, allowing for once-daily dosing .

Clinical Efficacy and Cognitive Function

Clinical trials have demonstrated that vortioxetine significantly improves cognitive function in patients with recurrent MDD. A randomized controlled trial showed that patients receiving vortioxetine at doses of 10 mg and 20 mg exhibited significant improvements in cognitive measures compared to placebo, with p-values < 0.0001 . The study highlighted that these cognitive enhancements were largely independent of improvements in depressive symptoms.

Case Study Data

In a subgroup analysis from the CONNECT study, the change in the UPSA composite score (a measure of functional capacity) from baseline to week 8 was significantly greater for vortioxetine compared to placebo:

GroupChange in UPSA Score (∆)p-value
Vortioxetine (10 mg)+2.94<0.001
Vortioxetine (20 mg)+3.2<0.001
Placebo+0.38

These results underscore vortioxetine's potential to enhance functional capacity alongside its antidepressant effects .

Safety and Tolerability

Vortioxetine has been well-tolerated in clinical settings, with no significant safety concerns reported across various studies. Adverse effects are generally mild and transient, which contributes to its favorable safety profile compared to traditional SSRIs and SNRIs .

Properties

Molecular Formula

C18H23BrN2S

Molecular Weight

387.4 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide

InChI

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H/i9D2,10D2,11D2,12D2;

InChI Key

VNGRUFUIHGGOOM-QPUNNWGTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H].Br

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br

Origin of Product

United States

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